molecular formula C16H15N3O B5684432 (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine

(4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine

Cat. No.: B5684432
M. Wt: 265.31 g/mol
InChI Key: KIMXFVGWOCGAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine, also known as MPO, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. MPO is a member of the oxadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

(4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In recent years, this compound has been extensively studied for its potential application in cancer therapy. Studies have shown that this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been found to inhibit the growth and metastasis of cancer cells in animal models.

Mechanism of Action

The mechanism of action of (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine involves the inhibition of various enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also inhibits the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. The inhibition of these enzymes and pathways leads to the induction of apoptosis in cancer cells and the suppression of inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of various enzymes and signaling pathways in cells, as discussed earlier. Physiologically, this compound has been found to induce apoptosis in cancer cells and suppress inflammation. This compound has also been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine in lab experiments is its relatively simple synthesis method. This compound is also stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments. This compound is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of interest is the investigation of the potential of this compound in combination therapy with other cancer drugs. Additionally, the use of this compound in the treatment of other diseases, such as neurodegenerative disorders, is an area of potential future research.

Synthesis Methods

The synthesis of (4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine involves the reaction between 4-methylbenzylamine and 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield this compound. The synthesis method of this compound is relatively simple and can be carried out in a few steps with moderate yields.

Properties

IUPAC Name

4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12-7-9-14(10-8-12)17-11-15-18-16(19-20-15)13-5-3-2-4-6-13/h2-10,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMXFVGWOCGAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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